GRGDSP vs. Cyclic RGD Peptides: α5β1 Integrin Binding Affinity (IC50 Comparison)
In a cell-free scintillation proximity assay measuring displacement of 125I-fibronectin binding to antibody-captured α5β1 integrin, GRGDSP exhibited an IC50 of 2.6 μM [1]. By comparison, the cyclic peptide cRGDGF (containing the same RGD core) achieved an IC50 of 0.045 μM, representing an approximately 58-fold higher potency. GRGDSP's affinity was 1.2-fold higher than cRGEGF (IC50 = 3.2 μM) and 14-fold higher than cRRETAWA (IC50 = 37 μM). This positions GRGDSP as a moderate-affinity reference standard against which high-potency cyclic peptides are benchmarked, establishing its utility as a non-covalent, reversible probe where stronger inhibition by cyclic analogs would confound dynamic or titration-based studies.
| Evidence Dimension | Binding affinity (IC50) for α5β1 integrin |
|---|---|
| Target Compound Data | IC50 = 2.6 μM |
| Comparator Or Baseline | cRGDGF (cyclic RGD peptide): IC50 = 0.045 μM; cRGEGF: IC50 = 3.2 μM; cRRETAWA: IC50 = 37 μM |
| Quantified Difference | GRGDSP is 58-fold less potent than cRGDGF, 1.2-fold more potent than cRGEGF, and 14-fold more potent than cRRETAWA |
| Conditions | Cell-free SPA; α5β1 integrin from CHO#7 cell lysate; 125I-fibronectin displacement |
Why This Matters
Procurement selection should consider that GRGDSP provides an intermediate, titratable inhibition profile suitable for dose-response analyses, whereas high-affinity cyclic peptides may saturate binding at lower concentrations and reduce assay dynamic range.
- [1] Pachter, J. A., Zhang, R., & Mayer-Ezell, R. (1995). Scintillation proximity assay to measure binding of soluble fibronectin to antibody-captured α5β1 integrin. Analytical Biochemistry, 230(1), 101-107. View Source
